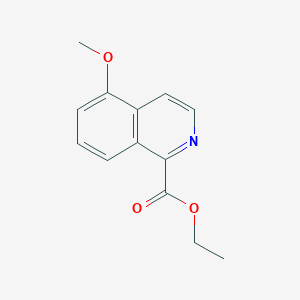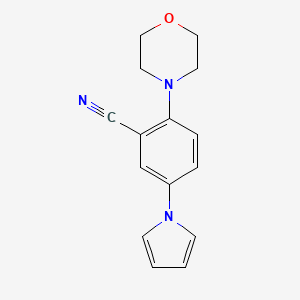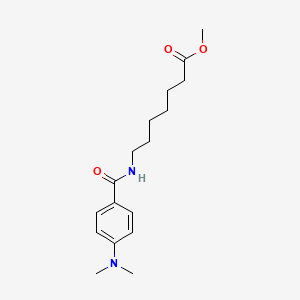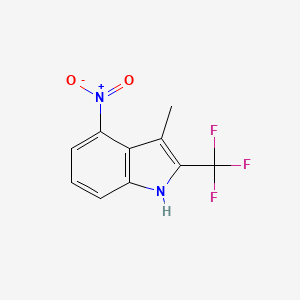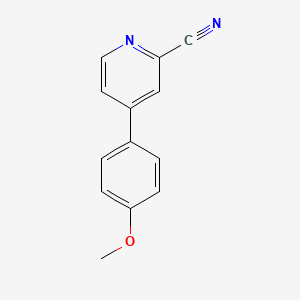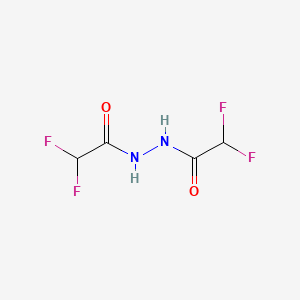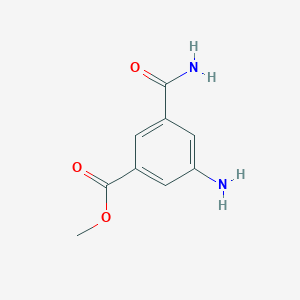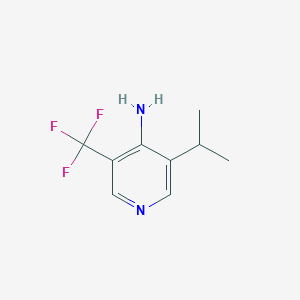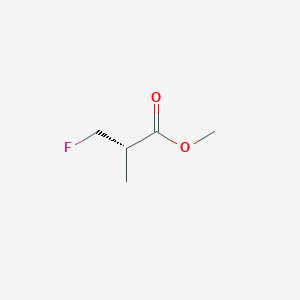![molecular formula C7H7N5O B12972476 N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)
N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide typically involves multi-step reactions. One common method includes the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by various electrophilic reactions . Another approach involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted reactions and Fischer indole-type synthesis are promising due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like NaClO2 and TEMPO.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: Substitution reactions often involve alkyl halides in the presence of bases like K2CO3.
Common Reagents and Conditions
Common reagents include CuCl, NaI, and various alkyl halides. Reaction conditions often involve solvents like DMSO and DMF, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant biological activities .
Scientific Research Applications
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, it inhibits P21-activated kinase 4 by binding to its active site, leading to the disruption of downstream signaling pathways involved in cell growth and apoptosis . This compound also induces apoptosis in cancer cells by upregulating proapoptotic proteins like caspase-3 and Bax .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives like:
- 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 4- (4- (3-chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
N’-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide is unique due to its N’-hydroxy group, which enhances its binding affinity and specificity towards certain enzymes and receptors. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its potent biological activities .
Properties
Molecular Formula |
C7H7N5O |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-6(12-13)4-2-10-7-5(4)1-9-3-11-7/h1-3,13H,(H2,8,12)(H,9,10,11) |
InChI Key |
MMDCBIOVSPELPT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C2=CN=CN=C2N1)/C(=N/O)/N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)

